

Application Note: Mass Spectrometric Analysis of 5-Bromo-2-hydroxyisonicotinaldehyde

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Compound of Interest

Compound Name:	5-Bromo-2-hydroxyisonicotinaldehyde
CAS No.:	1227562-37-9
Cat. No.:	B567225

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Introduction

5-Bromo-2-hydroxyisonicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring a bromine atom, a hydroxyl group, and an aldehyde functional group on a pyridine ring, presents unique challenges and opportunities for analytical characterization. Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and structural elucidation of such novel compounds. This application note provides a comprehensive guide to the mass spectrometric analysis of **5-Bromo-2-hydroxyisonicotinaldehyde**, detailing optimized protocols for sample preparation, instrumentation, and spectral interpretation. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the analysis of this and structurally related compounds.

Chemical Profile of 5-Bromo-2-hydroxyisonicotinaldehyde

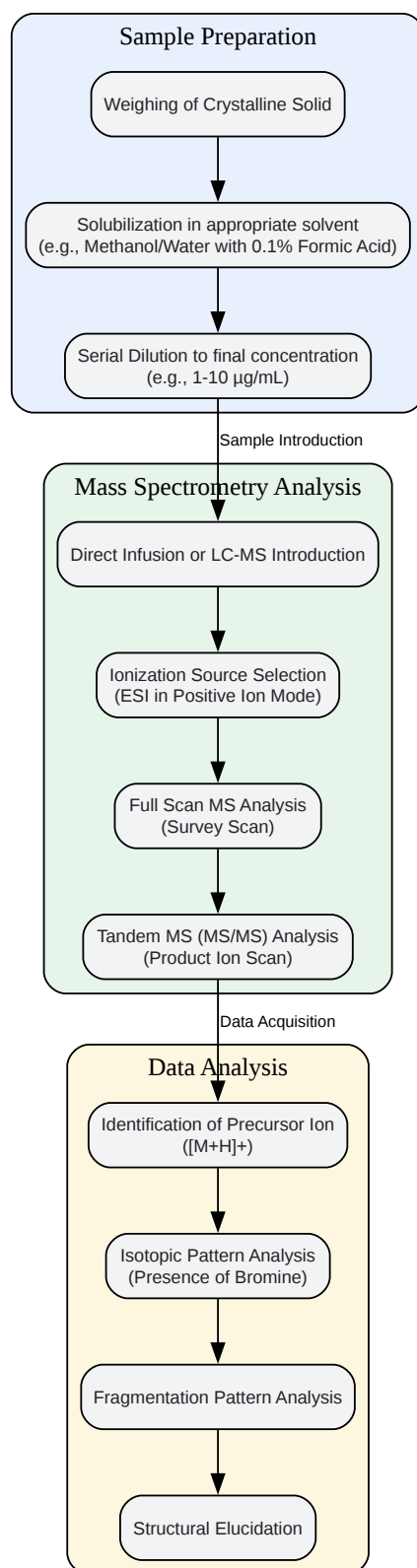
A thorough understanding of the analyte's chemical properties is paramount for developing a successful mass spectrometry method.

Property	Value	Source
Molecular Formula	C6H4BrNO2	[1]
Molecular Weight	202.01 g/mol	[1]
CAS Number	1227562-37-9	[1]
Appearance	Crystalline solid	[2]
Key Functional Groups	Aldehyde, Hydroxyl, Bromo, Pyridine	N/A

The presence of a polar hydroxyl group and a basic pyridine nitrogen suggests that electrospray ionization (ESI) would be a suitable ionization technique. Atmospheric pressure chemical ionization (APCI) could also be considered, particularly for less polar analogues or when analyzing complex matrices.[3][4]

Experimental Workflow

A systematic approach is crucial for obtaining high-quality mass spectrometric data. The following workflow outlines the key stages from sample preparation to data analysis.



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Caption: A generalized workflow for the mass spectrometric analysis of **5-Bromo-2-hydroxyisonicotinaldehyde**.

Protocols

Sample Preparation

The quality of the mass spectrum is highly dependent on proper sample preparation. As **5-Bromo-2-hydroxyisonicotinaldehyde** is a crystalline solid, it must be dissolved in a suitable solvent prior to analysis.^{[2][5]}

- Materials:
 - **5-Bromo-2-hydroxyisonicotinaldehyde**
 - HPLC-grade methanol
 - HPLC-grade water
 - Formic acid (0.1% v/v)
 - Calibrated analytical balance
 - Volumetric flasks and pipettes
- Protocol:
 - Accurately weigh approximately 1 mg of **5-Bromo-2-hydroxyisonicotinaldehyde**.
 - Dissolve the solid in 1 mL of a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid to create a 1 mg/mL stock solution. The acidic modifier aids in the protonation of the analyte.
 - Perform serial dilutions of the stock solution with the same solvent system to achieve a final concentration range of 1-10 µg/mL for direct infusion or LC-MS analysis.

Mass Spectrometry Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument used. Electrospray ionization in positive ion mode is recommended due to the presence of the basic pyridine nitrogen, which is readily protonated.

Parameter	Recommended Setting	Rationale
Ionization Mode	Electrospray Ionization (ESI), Positive	The pyridine nitrogen is a basic site readily accepting a proton to form $[M+H]^+$.
Capillary Voltage	3.5 - 4.5 kV	Optimizes the electrospray plume and ion generation.
Cone Voltage	20 - 40 V	Can be adjusted to control in-source fragmentation.
Desolvation Gas Flow	600 - 800 L/hr (Nitrogen)	Facilitates the desolvation of droplets to form gas-phase ions.
Desolvation Temperature	350 - 450 °C	Aids in solvent evaporation.
Source Temperature	120 - 150 °C	Maintains the stability of the ion source.
Mass Range (Full Scan)	m/z 50 - 500	Covers the expected mass of the precursor ion and its potential fragments.
Collision Gas	Argon	An inert gas used for collision-induced dissociation (CID) in MS/MS experiments.
Collision Energy (MS/MS)	10 - 30 eV	Ramped or set at discrete values to induce fragmentation and elucidate the structure.

Data Interpretation and Discussion

Precursor Ion and Isotopic Pattern

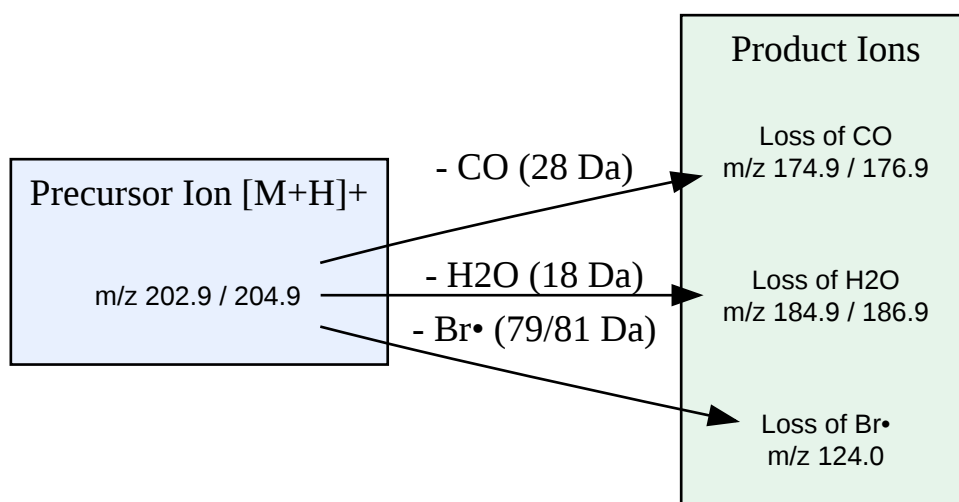
In positive ion ESI-MS, **5-Bromo-2-hydroxyisonicotinaldehyde** is expected to be observed as the protonated molecule, $[M+H]^+$. Given the molecular weight of 202.01, the monoisotopic mass of the $[M+H]^+$ ion will be approximately m/z 202.9.

A key identifying feature will be the isotopic pattern characteristic of a bromine-containing compound. Bromine has two major isotopes, ^{79}Br (50.69% abundance) and ^{81}Br (49.31% abundance), which are nearly equal in natural abundance. This results in a distinctive $A+2$ isotopic peak with an intensity almost equal to the monoisotopic peak (A). Therefore, the mass spectrum should exhibit a pair of peaks at approximately m/z 202.9 and 204.9 with a roughly 1:1 intensity ratio.[6]

Proposed Fragmentation Pathway (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation by fragmenting the precursor ion and analyzing the resulting product ions.[7] The fragmentation of the $[M+H]^+$ ion of **5-Bromo-2-hydroxyisonicotinaldehyde** is likely to proceed through several key pathways, driven by the lability of the functional groups.

A plausible fragmentation pathway is outlined below:



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Caption: A proposed fragmentation pathway for the $[M+H]^+$ ion of **5-Bromo-2-hydroxyisonicotinaldehyde**.

- Loss of Carbon Monoxide (CO): Aldehydes are known to undergo a characteristic neutral loss of 28 Da (CO) upon fragmentation.^{[8][9]} This would result in product ions at approximately m/z 174.9 and 176.9, retaining the bromine isotopic pattern.
- Loss of Water (H₂O): The presence of the hydroxyl group makes the neutral loss of water (18 Da) a likely fragmentation pathway, leading to ions at m/z 184.9 and 186.9.
- Loss of a Bromine Radical (Br•): Cleavage of the C-Br bond can lead to the loss of a bromine radical (79/81 Da), resulting in a product ion at approximately m/z 124.0. This fragment would not exhibit the characteristic bromine isotopic pattern.

The relative abundance of these fragment ions will depend on the collision energy used in the MS/MS experiment. By systematically varying the collision energy, a detailed fragmentation map can be constructed to confirm the structure of the molecule.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of **5-Bromo-2-hydroxyisonicotinaldehyde**. By following the outlined procedures for sample preparation, instrument setup, and data interpretation, researchers can confidently identify and characterize this compound. The predicted isotopic pattern and fragmentation pathways serve as a valuable reference for spectral interpretation. The principles and techniques described herein are broadly applicable to the analysis of other halogenated and functionalized heterocyclic compounds, making this a valuable resource for the scientific community.

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